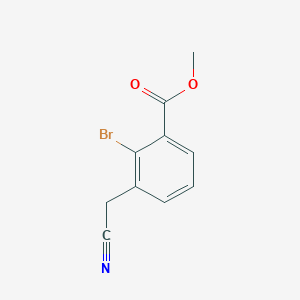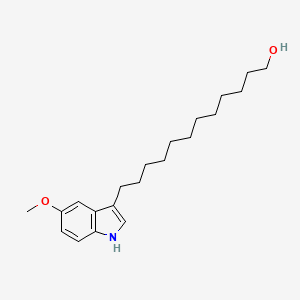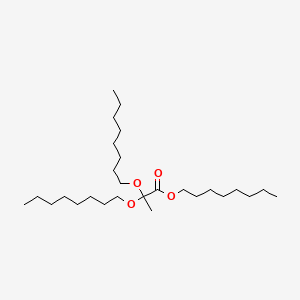
Octyl 2,2-bis(octyloxy)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octyl 2,2-bis(octyloxy)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is known for its unique structure, which includes two octyloxy groups attached to a propanoate backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 2,2-bis(octyloxy)propanoate typically involves the esterification of propanoic acid with octanol in the presence of an acid catalyst. The reaction can be represented as follows:
Propanoic acid+Octanol→Octyl 2,2-bis(octyloxy)propanoate+Water
The reaction is carried out under reflux conditions to ensure complete conversion of the reactants. The acid catalyst, often sulfuric acid, facilitates the removal of water, driving the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound involves continuous esterification processes. Large-scale reactors equipped with distillation columns are used to separate the ester product from the reaction mixture. The process is optimized for high yield and purity, ensuring that the final product meets industry standards.
化学反応の分析
Types of Reactions
Octyl 2,2-bis(octyloxy)propanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield propanoic acid and octanol.
Transesterification: The ester can react with another alcohol to form a different ester and octanol.
Oxidation: Under strong oxidative conditions, the ester can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the exchange of ester groups.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products Formed
Hydrolysis: Propanoic acid and octanol.
Transesterification: A different ester and octanol.
Oxidation: Carboxylic acids.
科学的研究の応用
Octyl 2,2-bis(octyloxy)propanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the formulation of fragrances, flavorings, and as a solvent in various industrial processes.
作用機序
The mechanism of action of Octyl 2,2-bis(octyloxy)propanoate primarily involves its ester bond. In biological systems, esterases can hydrolyze the ester bond, releasing the active components, propanoic acid and octanol. These components can then participate in various metabolic pathways, exerting their effects at the molecular level.
類似化合物との比較
Similar Compounds
Ethyl acetate: A simple ester used as a solvent and in flavorings.
Methyl butyrate: Known for its fruity odor, used in fragrances and flavorings.
Butyl propanoate: Similar in structure but with a butyl group instead of an octyl group.
Uniqueness
Octyl 2,2-bis(octyloxy)propanoate is unique due to its dual octyloxy groups, which impart specific physical and chemical properties. These properties make it particularly suitable for applications requiring long-chain esters, such as in the formulation of high-boiling solvents and specialized fragrances.
特性
CAS番号 |
681249-19-4 |
|---|---|
分子式 |
C27H54O4 |
分子量 |
442.7 g/mol |
IUPAC名 |
octyl 2,2-dioctoxypropanoate |
InChI |
InChI=1S/C27H54O4/c1-5-8-11-14-17-20-23-29-26(28)27(4,30-24-21-18-15-12-9-6-2)31-25-22-19-16-13-10-7-3/h5-25H2,1-4H3 |
InChIキー |
KBJLMUCLTRGKQP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC(=O)C(C)(OCCCCCCCC)OCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


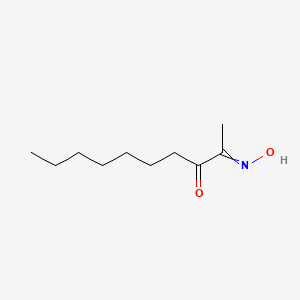
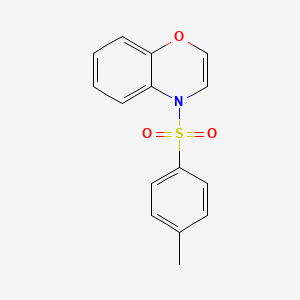

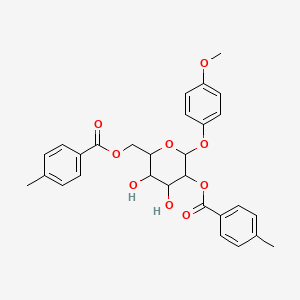
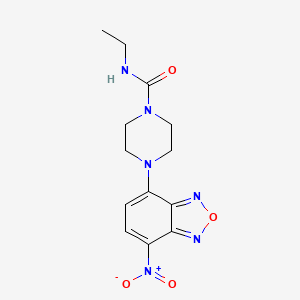
![6-tert-Butyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B12516993.png)
![tert-Butyl(dimethyl)[(4-methylidenehex-5-yn-1-yl)oxy]silane](/img/structure/B12516995.png)
![Phosphonic acid, [(hydroxyamino)(4-nitrophenyl)methyl]-, dimethyl ester](/img/structure/B12517003.png)
![1,1'-[1,2-Bis(4-fluorophenyl)ethene-1,2-diyl]dibenzene](/img/structure/B12517007.png)

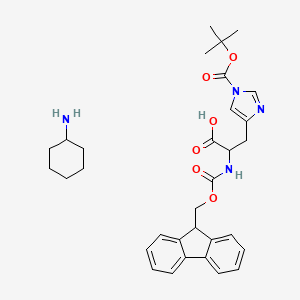
![2,8-Dimethyl-5,6,11,12-tetrahydro-5,11-methanodibenzo[b,f][1,5]diazocinediium](/img/structure/B12517034.png)
